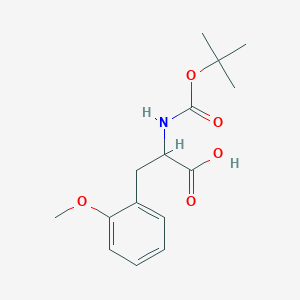

2-Tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid (often abbreviated as Boc-Tyr(Me)-OMe) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group, which is a common strategy in peptide synthesis to enhance stability and solubility. The methoxy-phenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that this class of compounds may inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of N-acylethanolamine acid amidase (NAAA) has been documented, which plays a role in inflammation and pain signaling pathways .

- Antioxidant Properties : The presence of phenolic structures in these compounds often correlates with antioxidant activity, potentially providing neuroprotective effects and reducing oxidative stress in cells .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The structural modifications in compounds like Boc-Tyr(Me)-OMe are crucial for enhancing their efficacy against different cancer types .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through in vivo models. Inflammation models using carrageenan-induced paw edema in mice demonstrated that the compound could significantly reduce leukocyte infiltration and normalize levels of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

Case Studies

| Study | Findings | Mechanism |

|---|---|---|

| Study 1 | Inhibition of NAAA led to reduced inflammation in mice models | Noncompetitive inhibition observed in vitro |

| Study 2 | Antiproliferative effects on cancer cell lines | Induction of apoptosis and cell cycle arrest |

| Study 3 | Enhanced antioxidant activity compared to control compounds | Scavenging of free radicals |

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of such compounds. Modifications to the phenolic ring or variations in the amino acid side chains have been shown to significantly affect potency and selectivity towards biological targets .

Moreover, studies focusing on the pharmacokinetics and bioavailability of these compounds are essential for understanding their therapeutic potential. For instance, modifications that enhance solubility can lead to improved absorption and efficacy in clinical settings.

科学的研究の応用

Anticoagulant Activity

Recent studies have highlighted the potential of 2-Tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid as an inhibitor of blood coagulation Factor XIa. This property positions it as a candidate for developing new anticoagulant drugs aimed at preventing thrombosis and embolism-related diseases such as myocardial infarction and stroke. In vitro assays demonstrated that this compound exhibits significant inhibitory effects at low concentrations, suggesting a promising therapeutic index for clinical applications .

Anti-inflammatory Effects

In addition to its anticoagulant properties, the compound has shown potential anti-inflammatory effects. Research indicates that derivatives of this amino acid can modulate inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes alkylation reactions and protection-deprotection strategies that yield high purity products suitable for biological testing. Efficient synthesis methods have been documented, emphasizing yields above 90% in certain cases .

化学反応の分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively cleaved under acidic conditions to liberate the free amine. Common methods include:

| Reagent System | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 25°C, 1–2 hours | Free amine + CO₂ + tert-butanol | >95% | |

| HCl in dioxane (4 M) | 0–5°C, 30 minutes | Free amine hydrochloride salt | 85–90% |

Mechanistic Insight :

Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of the Boc group as a stable tert-butyl cation .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 4 hours | Methyl ester | 92% | |

| Benzyl bromide, K₂CO₃ | DMF, 25°C, 12 hours | Benzyl ester | 88% |

Amide Formation via Mixed Anhydrides

Mixed anhydrides generated with 2,2-dimethylpropionic anhydride enable peptide coupling:

| Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 2,2-Dimethylpropionic anhydride, triethylamine | 0–5°C, ethyl acetate, 1 hour | Activated anhydride intermediate | 95% |

Example : Reaction with (piperidin-4-yloxy)ethyl acetate in buffered ethyl acetate yields advanced intermediates for pharmaceutical synthesis .

Coupling Reagent-Mediated Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | DMF, 25°C, 24 hours | Peptide bond with L-methyl-4-fluoro-3-nitrophenylalaninate | 92% |

Reactivity of the Methoxyphenyl Substituent

The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance at the ortho position limits reactivity:

| Reaction | Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hours | 4-Nitro-2-methoxyphenyl derivative | 45% | |

| Demethylation | BBr₃, DCM | -78°C → 25°C, 6 hours | Catechol derivative | 60% |

Key Observation : Demethylation with BCl₃ selectively removes methyl ethers without affecting the Boc group .

Hydrolysis

| Conditions | Outcome | Notes | Source |

|---|---|---|---|

| Aqueous HCl (1 M), 25°C | Slow decomposition over 48 hours | Boc group remains intact | |

| NaOH (2 M), 60°C | Rapid saponification of esters | Not applicable to free acid |

Thermal Stability

Decomposition occurs above 150°C, releasing tert-butanol and CO₂.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, related α-oxy acids undergo enantioselective hydrogenation:

| Catalyst | Solvent | Temperature | ee | Source |

|---|---|---|---|---|

| ChenPhos-Rh complex | CF₃CH₂OH | 25°C | 95% |

Implication : Methodology could apply to derivatives with reducible groups .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate | Notes |

|---|---|---|---|

| Boc-protected amine | Acidolysis | Fast | Selective over methyl ethers |

| Carboxylic acid | Esterification | Moderate | Requires activation |

| Methoxyphenyl ring | EAS | Slow | Ortho substitution disfavored |

特性

IUPAC Name |

3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHKMTAKTUUKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。